molecular formula C10H16N4O7S B8809880 g-glutamyl-S-nitrosocysteinylglycine

g-glutamyl-S-nitrosocysteinylglycine

Cat. No.: B8809880
M. Wt: 336.32 g/mol
InChI Key: HYHSBSXUHZOYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-Nitrosoglutathione is a biologically significant compound that plays a crucial role in nitric oxide signaling. It is an endogenous S-nitrosothiol that serves as a reservoir and carrier of nitric oxide within cells. This compound is involved in various physiological processes, including vasodilation, neurotransmission, and immune response regulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Nitrosoglutathione can be synthesized through the reaction of glutathione with nitrous acid. The process involves the following steps:

Industrial Production Methods: Industrial production of S-Nitrosoglutathione typically involves similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: S-Nitrosoglutathione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Glutathione disulfide and nitric oxide.

    Reduction: Glutathione and nitric oxide.

    Transnitrosation: New S-nitrosothiols.

Scientific Research Applications

S-Nitrosoglutathione has a wide range of applications in scientific research:

    Chemistry: It is used as a nitric oxide donor in various chemical reactions and studies.

    Biology: It plays a role in cellular signaling and regulation of protein function through S-nitrosylation.

    Medicine: It has potential therapeutic applications in cardiovascular diseases, neurodegenerative disorders, and cancer therapy due to its ability to modulate nitric oxide levels.

    Industry: It is used in the development of nitric oxide-releasing materials and coatings

Mechanism of Action

S-Nitrosoglutathione exerts its effects primarily through the release of nitric oxide. The nitric oxide can then interact with various molecular targets, including:

Comparison with Similar Compounds

S-Nitrosoglutathione is unique among S-nitrosothiols due to its stability and ability to act as a mobile reservoir of nitric oxide. Similar compounds include:

S-Nitrosoglutathione stands out due to its balance of stability and bioactivity, making it a valuable tool in both research and therapeutic applications.

Properties

Molecular Formula

C10H16N4O7S

Molecular Weight

336.32 g/mol

IUPAC Name

2-amino-5-[[1-(carboxymethylamino)-3-nitrososulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C10H16N4O7S/c11-5(10(19)20)1-2-7(15)13-6(4-22-14-21)9(18)12-3-8(16)17/h5-6H,1-4,11H2,(H,12,18)(H,13,15)(H,16,17)(H,19,20)

InChI Key

HYHSBSXUHZOYLX-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)NC(CSN=O)C(=O)NCC(=O)O)C(C(=O)O)N

Origin of Product

United States

Synthesis routes and methods

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